![molecular formula C20H15ClO6 B2867119 (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 929380-28-9](/img/structure/B2867119.png)
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H15ClO6 and its molecular weight is 386.78. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Benzene Exposure and Hematological Malignancies
Benzene, a chemical structurally related to benzofurans and dioxins, has been extensively studied for its toxic effects on human health, particularly its association with hematological malignancies. Studies have demonstrated that benzene exposure can lead to occupational benzene poisoning, significantly increasing the risk of developing acute nonlymphocytic leukemia and related myelodysplastic syndromes. This risk is influenced by genetic factors, such as mutations in enzymes involved in benzene metabolism (Rothman et al., 1997).
DNA Damage and Oxidative Stress
Exposure to benzene and similar compounds can also induce oxidative stress and DNA damage, as indicated by elevated levels of urinary 8-hydroxydeoxyguanosine, a marker of oxidative damage to DNA. This association suggests a dose-response relationship between benzene exposure and increased oxidative DNA damage, highlighting the carcinogenic potential of such exposures (Lagorio et al., 1994).
Epigenetic Changes
Benzene exposure has been linked to epigenetic changes, such as altered promoter methylation levels in genes involved in DNA repair processes. For instance, specific CpG sites in the ERCC3 gene promoter showed increased methylation levels in benzene-exposed workers, correlating with benzene-induced hematotoxicity. This indicates that epigenetic modifications may play a role in benzene-induced adverse health effects (Zheng et al., 2017).
Biomarkers of Exposure
Research has identified potential biomarkers for benzene exposure and its effects, such as altered gene expression profiles in peripheral blood mononuclear cells and changes in blood mitochondrial DNA copy number. These findings provide insight into the biological impact of benzene exposure at the molecular level, aiding in the identification of individuals at risk and understanding the mechanisms of toxicity (Forrest et al., 2005), (Carugno et al., 2011).
Propiedades
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO6/c1-11(22)8-25-15-2-3-16-17(7-15)27-18(19(16)23)6-12-4-14(21)5-13-9-24-10-26-20(12)13/h2-7H,8-10H2,1H3/b18-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBJVGPGGNQONG-FXBPXSCXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2867042.png)
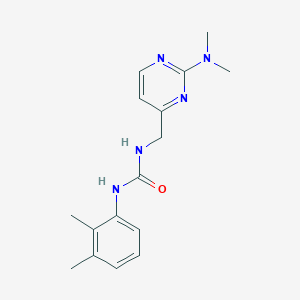
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine](/img/structure/B2867044.png)
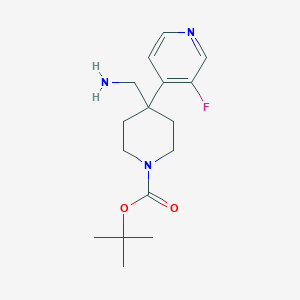
![4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile](/img/structure/B2867046.png)
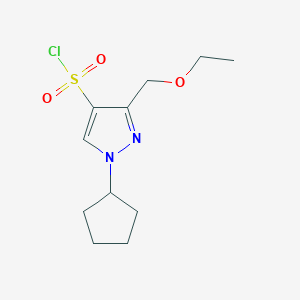
![N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide](/img/structure/B2867050.png)
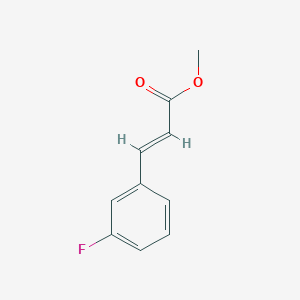
![1-(2,3-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2867054.png)
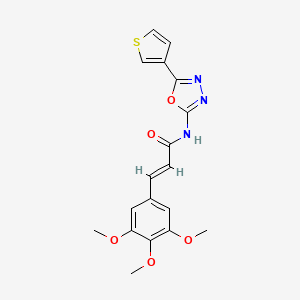
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide](/img/structure/B2867056.png)
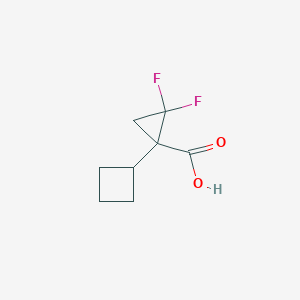
![3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2867059.png)